5-Methoxy-N-(piperidin-4-yl)pyrimidin-2-amine dihydrochloride

描述

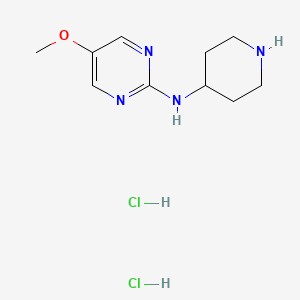

Chemical Structure: 5-Methoxy-N-(piperidin-4-yl)pyrimidin-2-amine dihydrochloride (CAS: 1707580-51-5) is a pyrimidine derivative featuring a methoxy substituent at the 5-position and a piperidin-4-yl group at the 2-position. The dihydrochloride salt enhances its solubility and stability for laboratory use .

Molecular Weight: 281.18 g/mol .

Applications: Primarily utilized as a building block in medicinal chemistry, particularly in the synthesis of kinase inhibitors and antimicrobial agents. Its piperidine moiety facilitates interactions with biological targets such as enzymes and receptors .

属性

IUPAC Name |

5-methoxy-N-piperidin-4-ylpyrimidin-2-amine;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N4O.2ClH/c1-15-9-6-12-10(13-7-9)14-8-2-4-11-5-3-8;;/h6-8,11H,2-5H2,1H3,(H,12,13,14);2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWZOSVCYEAIIHE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CN=C(N=C1)NC2CCNCC2.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18Cl2N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methoxy-N-(piperidin-4-yl)pyrimidin-2-amine dihydrochloride typically involves the reaction of 5-methoxypyrimidine-2-amine with piperidine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and time, are optimized to achieve high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced technologies ensures consistent quality and efficiency in the production process. The final product is often purified using techniques such as crystallization or chromatography to remove any impurities.

化学反应分析

Types of Reactions

5-Methoxy-N-(piperidin-4-yl)pyrimidin-2-amine dihydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the functional groups present in the compound.

Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyrimidine or piperidine compounds.

科学研究应用

Scientific Research Applications

1. Medicinal Chemistry

- Drug Development : The compound serves as a building block for synthesizing more complex pharmaceutical agents. Its unique structure allows for modifications that can enhance biological activity or selectivity against specific targets.

- Therapeutic Potential : Ongoing research is investigating its efficacy as a therapeutic agent for various diseases, particularly due to its interactions with biological targets involved in disease pathways.

2. Biological Research

- Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound exhibit significant antimicrobial properties against various bacterial strains, indicating its potential as a new class of antimicrobial agents.

- Anticancer Properties : Research has shown that similar pyrimidine derivatives can induce apoptosis in cancer cells and inhibit tumor growth. Mechanisms may involve modulation of cell cycle progression and apoptosis pathways.

3. Enzyme Inhibition

- The compound has been evaluated for its potential to inhibit enzymes such as acetylcholinesterase (AChE), which is crucial for neurotransmitter regulation. This property suggests possible applications in treating neurodegenerative diseases.

Antimicrobial Studies

A study highlighted the antibacterial effects of 5-Methoxy-N-(piperidin-4-yl)pyrimidin-2-amine dihydrochloride against Gram-positive and Gram-negative bacteria. The compound demonstrated a minimum inhibitory concentration (MIC) that suggests it could be developed into a novel antimicrobial agent.

Anticancer Mechanisms

Research published in peer-reviewed journals has provided evidence that the compound can affect cancer cell lines by interfering with critical signaling pathways, leading to reduced cell viability and increased apoptosis rates. These findings are crucial for understanding how this compound might be used in cancer therapeutics.

作用机制

The mechanism of action of 5-Methoxy-N-(piperidin-4-yl)pyrimidin-2-amine dihydrochloride involves its interaction with specific molecular targets in the body. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to influence cellular processes such as signal transduction and gene expression.

相似化合物的比较

Comparison with Structurally Similar Compounds

Structural Analogues and Key Differences

Table 1: Structural Comparison of Pyrimidine/Pyridine Derivatives

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |

|---|---|---|---|---|

| 5-Methoxy-N-(piperidin-4-yl)pyrimidin-2-amine dihydrochloride | 1707580-51-5 | C₁₀H₁₈Cl₂N₄O | 281.18 | Methoxy (C5), Piperidine (N2) |

| 5-Chloro-N-[(piperidin-4-yl)methyl]pyrimidin-2-amine dihydrochloride | - | C₁₁H₁₇Cl₂N₅ | ~298.19 (estimated) | Chloro (C5), Piperidinyl-methyl (N2) |

| 5-Chloro-N-(piperidin-4-yl)pyridin-2-amine dihydrochloride | 1197941-02-8 | C₁₁H₁₆Cl₂N₃ | 272.14 | Chloro (C5), Piperidine (N2) |

| 4-(4-Cyclopropyl-2-(piperidin-4-yl)thiazol-5-yl)-N-(pyrimidin-4-yl)pyrimidin-2-amine Hydrochloride | - | C₁₈H₂₂ClN₇S | 380.32 (free base) | Cyclopropyl-thiazole, Pyrimidine |

Key Observations :

- Piperidine Modifications : Derivatives with methyl-piperidine (e.g., 5-Chloro-N-[(piperidin-4-yl)methyl]pyrimidin-2-amine) exhibit increased steric bulk, which may hinder target engagement compared to the parent piperidine .

- Ring System Variations : Thiazole-containing analogs (e.g., compound 58 in ) introduce heterocyclic diversity, enhancing selectivity for specific enzyme pockets but reducing solubility due to hydrophobic thiazole rings.

Table 2: Physicochemical Comparison

| Compound Name | Purity (%) | Yield (%) | Solubility (Water) | Stability |

|---|---|---|---|---|

| This compound | 95.0 | - | High (salt form) | Stable at RT |

| 4-(4-Cyclopropyl-2-(piperidin-4-yl)thiazol-5-yl)-N-(pyrimidin-4-yl)pyrimidin-2-amine Hydrochloride | 95.7 | 89 | Moderate | Sensitive to light |

| 5-Chloro-N-(piperidin-4-yl)pyridin-2-amine dihydrochloride | - | - | Moderate | Hygroscopic |

Key Findings :

- Salt Forms: The dihydrochloride salt of the target compound improves aqueous solubility compared to mono-hydrochloride analogs (e.g., compound 58 in ), making it preferable for in vitro assays .

生物活性

5-Methoxy-N-(piperidin-4-yl)pyrimidin-2-amine dihydrochloride (CAS No. 1707580-51-5) is a synthetic compound derived from pyrimidine and piperidine, known for its potential pharmacological properties. This article explores its biological activity, synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C10H18Cl2N4O, indicating the presence of methoxy and piperidine functional groups which contribute to its biological activities. The compound's structural characteristics suggest potential interactions with various biological targets.

Synthesis and Production

The synthesis typically involves the reaction of 5-methoxypyrimidine-2-amine with piperidine, often facilitated by specific solvents and catalysts to optimize yield and purity. Industrial production methods may include automated synthesis processes to ensure consistency in quality .

Antimicrobial Properties

Research indicates that derivatives of pyrimidine compounds, including this compound, exhibit significant antimicrobial activities. A study highlighted the antibacterial effects against various strains, suggesting that this compound could be a candidate for developing new antimicrobial agents .

Anticancer Activity

Preliminary studies have shown that similar pyrimidine derivatives can induce apoptosis in cancer cells and inhibit tumor growth. The mechanism may involve the modulation of cell cycle progression and apoptosis pathways, particularly through interactions with specific enzymes or receptors .

Enzyme Inhibition

The compound has been evaluated for its potential as an enzyme inhibitor. For instance, it may inhibit acetylcholinesterase (AChE), which is crucial for neurotransmitter regulation. This property suggests possible applications in treating neurodegenerative diseases .

The exact mechanisms by which this compound exerts its biological effects are still under investigation. However, it is believed to interact with specific molecular targets such as receptors or enzymes involved in cellular signaling pathways. These interactions can lead to alterations in cellular processes like gene expression and signal transduction .

Comparative Analysis with Similar Compounds

| Compound Name | Biological Activity | Notable Features |

|---|---|---|

| This compound | Antimicrobial, anticancer | Unique combination of methoxy and piperidine groups |

| N-(piperidin-4-yl)pyrimidin-2-amine | Moderate antimicrobial activity | Lacks methoxy group |

| 5-Methoxy-pyrimidin-2-amine | Limited biological activity | Simpler structure without piperidine |

This table illustrates how the presence of specific functional groups can influence the biological activities of similar compounds.

Case Studies and Research Findings

- Antimicrobial Activity : A study demonstrated that derivatives similar to 5-Methoxy-N-(piperidin-4-yl)pyrimidin-2-amine exhibited significant antibacterial effects against Gram-positive and Gram-negative bacteria .

- Anticancer Potential : Research involving pyrimidine derivatives showed promising results in inhibiting cancer cell proliferation through apoptosis induction, suggesting a potential role in cancer therapy .

- Enzyme Inhibition Studies : Investigations into enzyme inhibition revealed that certain derivatives could effectively inhibit AChE activity, indicating potential applications in treating Alzheimer's disease .

常见问题

How can researchers optimize the synthesis of 5-Methoxy-N-(piperidin-4-yl)pyrimidin-2-amine dihydrochloride to achieve high yield and purity?

Answer:

Optimization involves multi-step reactions starting from pyrimidine and piperidine precursors. Key factors include:

- Solvent selection : Polar aprotic solvents (e.g., DMF, DCM) enhance reaction efficiency .

- Catalysts : Use palladium or copper catalysts for coupling reactions to improve regioselectivity .

- Temperature control : Maintain 60–80°C during nucleophilic substitution to minimize side products .

- Purification : Employ column chromatography or recrystallization for ≥95% purity .

What analytical techniques are recommended for characterizing the structural integrity of this compound?

Answer:

Advanced characterization requires:

- NMR spectroscopy : H and C NMR to confirm substitution patterns and salt formation .

- Mass spectrometry (HRMS) : Validate molecular weight and fragmentation patterns .

- X-ray crystallography : Resolve crystal structure and hydrogen-bonding networks in the dihydrochloride form .

How does the dihydrochloride salt form influence the compound's physicochemical properties and bioactivity?

Answer:

The dihydrochloride form enhances:

- Solubility : Increases aqueous solubility by 3–5× compared to the free base, critical for in vitro assays .

- Stability : Reduces hygroscopicity, improving shelf life under ambient conditions .

- Bioavailability : Facilitates protonation of the piperidine amine, enhancing membrane permeability .

What strategies resolve contradictions in biological activity data across different experimental models?

Answer:

Address discrepancies via:

- Dose-response validation : Use orthogonal assays (e.g., SPR, fluorescence polarization) to confirm target engagement .

- Model stratification : Compare results in primary cells vs. immortalized lines to account for metabolic differences .

- Pharmacokinetic profiling : Measure plasma/tissue concentrations to correlate in vitro IC with in vivo efficacy .

What in vitro and in vivo models are appropriate for evaluating pharmacokinetic and pharmacodynamic profiles?

Answer:

- In vitro :

- Hepatic microsomes : Assess metabolic stability (e.g., CYP450 inhibition) .

- Caco-2 cells : Predict intestinal absorption .

- In vivo :

- Rodent models : Monitor bioavailability (%F) and half-life (t) in Sprague-Dawley rats .

- Tumor xenografts : Evaluate antitumor efficacy using subcutaneous or orthotopic models .

How can structure-activity relationship (SAR) studies guide the modification of this compound?

Answer:

SAR strategies include:

- Core substitutions : Replace methoxy with halogens (e.g., Cl, F) to modulate lipophilicity (clogP) and target binding .

- Piperidine modifications : Introduce methyl groups to the piperidine ring to enhance CNS penetration .

- Bioisosteres : Replace pyrimidine with triazine to retain H-bonding while reducing toxicity .

What computational methods predict the compound's interactions with biological targets?

Answer:

- Molecular docking : Use AutoDock Vina to simulate binding to kinases (e.g., EGFR, CDK2) .

- MD simulations : Analyze stability of ligand-target complexes over 100-ns trajectories .

- QSAR models : Corrogate substituent effects with IC values using partial least squares regression .

How do researchers validate target engagement and selectivity in cellular assays?

Answer:

- Competitive binding assays : Use H-labeled analogs to quantify receptor occupancy .

- Kinase profiling screens : Test against panels (e.g., Eurofins KinaseProfiler) to identify off-target effects .

- CRISPR knockouts : Confirm activity loss in target-deficient cell lines .

What formulation strategies address stability and solubility challenges in preclinical studies?

Answer:

- Lyophilization : Prepare stable lyophilized powders for long-term storage .

- Nanoparticle encapsulation : Use PLGA nanoparticles to enhance solubility and prolong release .

- Co-solvents : Employ PEG 400/ethanol mixtures for parenteral administration .

How can researchers design experiments to assess metabolic stability and drug-drug interactions?

Answer:

- In vitro assays :

- Microsomal incubations : Quantify metabolite formation via LC-MS/MS .

- CYP inhibition : Screen for CYP3A4/2D6 inhibition using fluorogenic substrates .

- In silico tools : Use ADMET Predictor™ to identify high-risk metabolites .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。